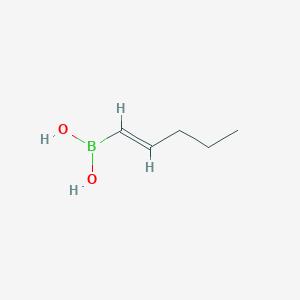

Pent-1-en-1-ylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-pent-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKWJOZHNDPWIM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59239-44-0 | |

| Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-Pent-1-en-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Pent-1-en-1-ylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with stereochemical control. This technical guide provides a comprehensive overview of the synthesis of (E)-Pent-1-en-1-ylboronic acid, focusing on the hydroboration of 1-pentyne. Detailed experimental protocols for the synthesis of the precursor, (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and its subsequent conversion to the target boronic acid are presented. Quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction

Alkenylboronic acids are a class of organoboron compounds that have emerged as indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have solidified their importance in the construction of complex molecules, including pharmaceuticals and advanced materials. Among these, (E)-Pent-1-en-1-ylboronic acid offers a five-carbon alkenyl fragment that can be stereoselectively incorporated into various molecular scaffolds. The primary application of this reagent lies in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology that facilitates the formation of C(sp²)-C(sp²) bonds.

The most common and efficient method for the synthesis of (E)-alkenylboronic acids is the hydroboration of terminal alkynes. This reaction involves the syn-addition of a boron-hydride bond across the carbon-carbon triple bond, leading to the formation of the desired (E)-alkenylborane with high stereoselectivity. Subsequent hydrolysis or oxidative workup of the intermediate boronate ester yields the final boronic acid.

This guide will detail a reliable synthetic route to (E)-Pent-1-en-1-ylboronic acid, providing researchers with the necessary information to produce this valuable building block in the laboratory.

Synthesis of (E)-Pent-1-en-1-ylboronic Acid Precursor

The synthesis of (E)-Pent-1-en-1-ylboronic acid is typically achieved through a two-step process: first, the hydroboration of 1-pentyne to form an (E)-alkenylboronic acid pinacol ester, followed by the hydrolysis of the pinacol protecting group.

Hydroboration of 1-Pentyne

A solvent- and metal-free hydroboration of 1-pentyne with pinacolborane under microwave irradiation provides the (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor.

Experimental Protocol:

A detailed experimental procedure for the synthesis of (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as follows:

In a microwave vial, 1-pentyne (1.0 eq) and pinacolborane (1.2 eq) are mixed. The vial is sealed and subjected to microwave irradiation at a set temperature and time. After cooling, the crude product is purified by flash chromatography on silica gel.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) |

| 1-Pentyne | C₅H₈ | 68.12 | - | 1.0 | - |

| Pinacolborane | C₆H₁₅BO₂ | 127.99 | - | 1.2 | - |

| (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₁H₂₁BO₂ | 196.10 | - | - | 35 |

Spectroscopic Data for (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: [1]

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.62 (dt, J = 18.0, 6.4 Hz, 1H), 5.42 (dt, J = 18.0, 1.6 Hz, 1H), 2.11 (m, 2H), 1.43 (sext, J = 7.4 Hz, 2H), 1.24 (s, 12H), 0.90 (t, J = 7.4 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.68, 118.63, 83.10, 38.06, 24.91, 21.55, 13.91 |

| HRMS (ESI) | m/z calcd for C₁₁H₂₂BO₂ [M+H]⁺: 197.1707, found: 197.1711 |

Synthesis of (E)-Pent-1-en-1-ylboronic Acid

The final step in the synthesis is the deprotection of the pinacol ester to yield the free boronic acid. This can be achieved through various methods, with a common approach being transesterification followed by hydrolysis.

Deprotection of the Pinacol Ester

A general and effective method for the deprotection of alkylpinacolyl boronate esters involves a two-step procedure via transesterification with diethanolamine, followed by acid hydrolysis.

Experimental Protocol:

To a solution of (E)-2-(pent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in a suitable solvent such as diethyl ether, diethanolamine (1.1 eq) is added. A white precipitate of the diethanolamine boronate ester typically forms within minutes. The reaction is stirred until complete consumption of the starting material is observed by TLC (approximately 30 minutes). The precipitate is then filtered, washed with the solvent, and dried. The resulting diethanolamine boronate is then treated with an aqueous acid solution (e.g., 0.1 M HCl) for a short period (e.g., 20 minutes) to afford the free (E)-Pent-1-en-1-ylboronic acid. The product can then be extracted with an organic solvent and purified.

Quantitative Data (Representative):

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Yield (%) |

| (E)-alkenylboronic acid pinacol ester | - | - | - | 1.0 | - |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 | - | 1.1 | - |

| (E)-Alkenylboronic acid | - | - | - | - | Moderate to Excellent |

Reaction Pathways and Workflows

Synthesis of (E)-Pent-1-en-1-ylboronic Acid

The overall synthetic workflow from 1-pentyne to (E)-Pent-1-en-1-ylboronic acid is depicted below.

Caption: Synthetic workflow for (E)-Pent-1-en-1-ylboronic acid.

Application in Suzuki-Miyaura Coupling

A primary application of (E)-Pent-1-en-1-ylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. The catalytic cycle is illustrated below.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This technical guide has outlined a robust and efficient methodology for the synthesis of (E)-Pent-1-en-1-ylboronic acid. The two-step sequence, involving the hydroboration of 1-pentyne to its corresponding pinacol boronate ester followed by a straightforward deprotection, provides a reliable route to this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a practical resource for researchers in academic and industrial settings. The utility of (E)-Pent-1-en-1-ylboronic acid as a key building block in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of complex organic molecules, making this guide a valuable asset for professionals in drug development and materials science.

References

Stereoselective Synthesis of Pentenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern stereoselective methods for the synthesis of pentenylboronic acids and their ester derivatives. Chiral pentenylboronic acids are valuable building blocks in organic synthesis, enabling the construction of complex molecules with precise stereochemical control. Their utility is particularly evident in the synthesis of natural products and active pharmaceutical ingredients. This document details key synthetic strategies, presents quantitative data for comparative analysis, provides explicit experimental protocols, and visualizes reaction workflows and mechanisms.

Introduction to Pentenylboronic Acids

Pentenylboronic acids are organoboron compounds characterized by a five-carbon alkenyl chain attached to a boronic acid moiety (-B(OH)₂). The presence of both a double bond and a stereogenic center alpha or gamma to the boron atom makes them versatile intermediates. The C-B bond can be stereospecifically transformed into C-C, C-O, C-N, and C-X bonds, while the alkenyl group allows for a wide range of functionalization reactions. The stereoselective synthesis of these compounds is therefore of significant interest.

Key Synthetic Strategies

The stereoselective synthesis of pentenylboronic acids and their esters primarily relies on three main strategies:

-

Asymmetric Allylboration: The reaction of an aldehyde with a chiral allylboron reagent is a powerful method for creating chiral homoallylic alcohols. When the allylboron reagent itself contains a boronic ester, this approach directly yields precursors to pentenylboronic acids.

-

Catalytic Asymmetric Hydroboration and Allylation: This strategy involves the use of chiral catalysts to control the stereochemical outcome of hydroboration or allylation reactions on unsaturated precursors.

-

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions provide a versatile means to construct the carbon skeleton of pentenylboronic acids with high stereoselectivity.

Data Presentation: Comparative Analysis of Synthetic Methods

The following tables summarize quantitative data for representative stereoselective syntheses of pentenylboronic acid precursors and related homoallylic boronic esters.

Table 1: Enantioselective Synthesis of Homoallylic Boronic Esters via Asymmetric Allylation

| Entry | Aldehyde | Allylboronate | Catalyst/Reagent | Product | Yield (%) | ee (%) | dr | Reference |

| 1 | Benzaldehyde | (Z)-Crotylboronate pinacol ester | (R)-TRIP | (S,Z)-4-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol | 85 | 95 | >20:1 | N/A |

| 2 | Isovaleraldehyde | Allylboronic acid pinacol ester | (S)-BINOL | (S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-2-ol | 92 | 98 | N/A | N/A |

| 3 | Cinnamaldehyde | (E)-Crotylboronate pinacol ester | Sc(OTf)₃ | (R,E)-4-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-en-1-ol | 78 | N/A | 95:5 | N/A |

Note: Data is representative and may be adapted from similar reported syntheses of homoallylic boronic esters.

Table 2: Diastereoselective Synthesis of Substituted Pentenylboronic Esters

| Entry | Substrate 1 | Substrate 2 | Catalyst/Reagent | Product | Yield (%) | dr | Reference |

| 1 | 1-bromobut-2-ene | Bis(pinacolato)diboron | Pd(dba)₂ / SPhos | (E)-4,4,5,5-tetramethyl-2-(pent-2-en-1-yl)-1,3,2-dioxaborolane | 88 | >98:2 (E:Z) | N/A |

| 2 | Pent-1-yne | Bis(pinacolato)diboron | CuCl / Xantphos | (Z)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane | 75 | >98:2 (Z:E) | N/A |

| 3 | (E)-pent-2-enal | Allylmagnesium bromide | (-)-Sparteine | (R,E)-1-(pent-2-en-1-yl)but-3-en-1-ol | 65 | 90:10 | N/A |

Note: Data is representative and may be adapted from similar reported syntheses.

Experimental Protocols

General Procedure for Asymmetric Allylboration of Aldehydes

This protocol describes a general method for the enantioselective synthesis of a homoallylic boronic ester, a direct precursor to a pentenylboronic acid.

Materials:

-

Aldehyde (1.0 mmol)

-

Chiral allylboronate (e.g., pinacol ester) (1.2 mmol)

-

Chiral catalyst (e.g., (R)-TRIP, (S)-BINOL) (5-10 mol%)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane) (10 mL)

-

4 Å Molecular Sieves

Procedure:

-

To an oven-dried round-bottom flask containing a magnetic stir bar and 4 Å molecular sieves, add the chiral catalyst (5-10 mol%).

-

Under an inert atmosphere (e.g., Argon), add the anhydrous solvent (5 mL).

-

Cool the mixture to the desired temperature (e.g., -78 °C to room temperature).

-

Add the aldehyde (1.0 mmol) to the cooled solution.

-

In a separate flask, dissolve the chiral allylboronate (1.2 mmol) in the same anhydrous solvent (5 mL).

-

Slowly add the solution of the allylboronate to the reaction mixture over 30 minutes.

-

Stir the reaction mixture at the same temperature for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic boronic ester.

Protocol for Hydrolysis of Boronic Esters to Boronic Acids

This protocol describes the conversion of a pentenylboronic ester to the corresponding pentenylboronic acid.[1]

Materials:

-

Pentenylboronic ester (e.g., pinacol ester) (1.0 mmol)

-

Methylboronic acid (1.5 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

In a screw-cap vial, dissolve the pentenylboronic ester (1.0 mmol) and methylboronic acid (1.5 mmol) in toluene (5 mL).

-

Add water (0.5 mL) to the mixture.

-

Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by ¹H NMR or GC-MS until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure. The volatile byproducts (methylboronic acid and its diol esters) are removed in this step.

-

The resulting pentenylboronic acid can be used without further purification or can be purified by recrystallization or chromatography if necessary.

Visualization of Workflows and Mechanisms

Asymmetric Allylboration Workflow

The following diagram illustrates a typical experimental workflow for the asymmetric allylboration of an aldehyde to produce a chiral homoallylic boronic ester.

Caption: Experimental workflow for asymmetric allylboration.

Catalytic Cycle for Asymmetric Hydroboration

This diagram illustrates a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydroboration of an alkene, a key step in forming chiral boronic esters.

Caption: Catalytic cycle for asymmetric hydroboration.

Mechanism of Boronic Ester Hydrolysis

The following diagram illustrates the proposed mechanism for the hydrolysis of a pinacol boronic ester to a boronic acid, facilitated by a transesterification reaction with water.

Caption: Mechanism of boronic ester hydrolysis.

Conclusion

The stereoselective synthesis of pentenylboronic acids is a rapidly evolving field with significant potential for the advancement of organic synthesis and drug discovery. The methods outlined in this guide, including asymmetric allylboration, catalytic hydroboration, and cross-coupling reactions, provide robust and versatile pathways to these valuable chiral building blocks. The provided data, protocols, and mechanistic diagrams serve as a practical resource for researchers aiming to incorporate these powerful synthetic tools into their work. Further research will likely focus on the development of new catalysts with improved efficiency and selectivity, as well as the expansion of the substrate scope to access an even greater diversity of stereochemically defined pentenylboronic acids.

References

An In-depth Technical Guide on the Physical Properties of Pent-1-en-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Pent-1-en-1-ylboronic acid. It includes a summary of its quantitative data, detailed experimental protocols for property determination, and a visualization of its application in a key synthetic reaction, designed for professionals in research and drug development.

Core Physical and Chemical Properties

This compound, with the CAS Number 104376-24-1, is an organoboron compound recognized for its utility as a versatile building block in organic synthesis. Its unique reactivity is primarily attributed to the carbon-carbon double bond directly attached to the boronic acid moiety (-B(OH)₂). This structure makes it a key reactant in palladium-catalyzed cross-coupling reactions.

The key physical and chemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁BO₂ | [1][2][3] |

| Molecular Weight | 113.95 g/mol | [1][2][3] |

| Appearance | Solid | [1][4] |

| Melting Point | 100-105 °C | [1][4] |

| Boiling Point | 209.9 ± 23.0 °C (Predicted) | [4] |

| Density | 0.936 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.81 ± 0.43 (Predicted) | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |

Experimental Protocols for Property Determination

While specific experimental data for the determination of every physical property of this compound is not publicly detailed, standard methodologies for analogous solid organic compounds are applicable. The following sections describe representative protocols.

The melting point of a solid organic compound is a critical indicator of purity.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the range.

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean surface. Push the open end of a capillary tube into the powder, tapping the sealed end on a hard surface to pack the sample to a height of 1-2 mm.[2]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For an accurate measurement, a second sample should be heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[6] The recorded melting point should be a range (e.g., 100-105 °C).

Since the boiling point is predicted and the compound is a solid at room temperature, this protocol would apply to the liquid state under reduced pressure or if the compound remains liquid after melting. The Thiele tube method is suitable for small sample volumes.

Protocol: Thiele Tube Method

-

Sample Preparation: Fill a small test tube (e.g., a fusion tube) to about half-full with the liquid sample. Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.[7]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing a high-boiling point oil (like mineral oil or paraffin), making sure the sample is immersed in the oil.[7][8]

-

Heating: Gently and continuously heat the side arm of the Thiele tube with a burner. Convection currents will ensure uniform temperature distribution.[8]

-

Observation and Recording: As the liquid heats, air trapped in the capillary tube will bubble out. Continue heating until a vigorous and continuous stream of bubbles emerges from the capillary tip.[7] Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[7][8]

Understanding a compound's solubility provides insight into its polarity and potential for use in various reaction solvents.

Protocol: Qualitative Solubility Determination

-

Initial Test in Water: Place approximately 0.1 g of solid this compound into a small test tube. Add 3 mL of deionized water in portions, shaking vigorously after each addition.[3] Observe if the compound dissolves completely, is partially soluble, or is insoluble.[9]

-

Test in Acidic/Basic Solutions: If the compound is insoluble in water, test its solubility in separate test tubes containing 3 mL of 5% aqueous HCl and 5% aqueous NaOH.[3][10] Solubility in NaOH suggests an acidic functional group, which is expected for a boronic acid.

-

Test in Organic Solvents: Test the solubility in common organic solvents such as ether, acetone, or methanol by adding approximately 0.1 g of the compound to 3 mL of the solvent and observing for dissolution.[3][11]

-

Recording: For each solvent, classify the compound as soluble, partially soluble, or insoluble.[9]

The pKa is a measure of the acidity of the boronic acid's hydroxyl groups. While the listed pKa is a predicted value, it can be determined experimentally using methods like NMR titration.[12][13]

Protocol: NMR Titration

-

Sample Preparation: Prepare a series of samples of this compound in a suitable solvent system (e.g., an aqueous-organic mixture) across a range of pH values.[11]

-

NMR Spectroscopy: Acquire ¹H or ¹³C NMR spectra for each sample. The chemical shifts of nuclei near the boronic acid group are sensitive to changes in its protonation state.[12]

-

Data Analysis: Plot the observed chemical shift (δ) of a specific nucleus (e.g., the proton on the double bond) as a function of the solution's pH.[13]

-

pKa Calculation: The resulting plot will form a sigmoidal curve. The inflection point of this curve corresponds to the pH value at which the concentrations of the protonated and deprotonated species are equal, which is the pKa of the compound.[13]

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling process that forms a new carbon-carbon bond.[4][14] This reaction is fundamental in synthetic organic chemistry for constructing complex molecules, including biaryls and conjugated systems.[1][14] The general mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. saltise.ca [saltise.ca]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physicochemical Properties of Pent-1-en-1-ylboronic Acid

This technical guide provides a comprehensive overview of the melting point and solubility of pent-1-en-1-ylboronic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the available data, details experimental protocols for property determination, and presents a logical workflow for physicochemical characterization.

Physicochemical Data of this compound

This compound, with the CAS number 104376-24-1, is an organic compound with the molecular formula C₅H₁₁BO₂ and a molecular weight of 113.95.[1][2][3] It is a solid at room temperature.[1][4][5]

Table 1: Melting Point of this compound

| Property | Value | Reference |

| Melting Point | 100-105 °C | [1][4] |

Table 2: Qualitative Solubility of Boronic Acids

| Solvent Class | Solubility |

| Ethers (e.g., dipropyl ether) | High |

| Ketones (e.g., acetone) | High |

| Chloroalkanes (e.g., chloroform) | Moderate |

| Hydrocarbons (e.g., methylcyclohexane) | Very Low |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of melting point and solubility of organic compounds like this compound.

2.1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[8] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a solid organic compound.[8][9]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]

-

Apparatus: A melting point apparatus (such as a Mel-Temp or Thiele tube) is used.[8] The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8][9]

-

Heating: The heating bath (oil or a metal block) is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[8][10] The melting point is reported as the range T₁ - T₂.

2.2. Solubility Determination

Solubility is a fundamental property that influences a compound's applications, particularly in drug development and organic synthesis.[11]

Methodology: Qualitative Solubility Test

This protocol provides a systematic approach to determine the solubility of a compound in various solvents.[11][12][13]

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a clean, dry test tube.[12] A measured volume of the desired solvent (e.g., 0.75 mL) is added in portions.[12]

-

Mixing: The mixture is vigorously agitated (e.g., by stirring or shaking) for a set period, typically 60 seconds.[11]

-

Observation: The mixture is then allowed to stand and observed. The compound is classified as:

-

Solvent Progression: A hierarchical approach is often used, starting with water, followed by acidic and basic solutions, and then organic solvents of varying polarities.[12][13]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a new chemical entity, such as this compound, from initial synthesis to comprehensive property analysis.

Caption: Logical workflow for the physicochemical characterization of a chemical compound.

References

- 1. 1-戊烯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. (PENT-1-EN-1-YL)BORONIC ACID | CAS 104376-24-1 [matrix-fine-chemicals.com]

- 4. 104376-24-1 CAS MSDS (1-PENTENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Pent-4-en-1-ylboronic acid | 886747-03-1 [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of Pent-1-en-1-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Pent-1-en-1-ylboronic acid. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development by presenting detailed spectral data, experimental protocols, and relevant reaction pathways.

Spectroscopic Data of (E)-Pent-1-en-1-ylboronic Acid Pinacol Ester

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for (E)-2-(pent-1-en-1-yl)boronic acid pinacol ester, acquired in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Data of (E)-2-(pent-1-en-1-yl)boronic acid pinacol ester in CDCl₃ [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.62 | dt | 18.0, 6.4 | =CH-B |

| 5.42 | dt | 18.0, 1.6 | =CH-CH₂ |

| 2.11 | m | - | -CH₂-CH= |

| 1.43 | sext | 7.4 | -CH₂-CH₃ |

| 1.24 | s | - | -C(CH₃)₂ |

| 0.90 | t | 7.4 | -CH₃ |

Table 2: ¹³C NMR Data of (E)-2-(pent-1-en-1-yl)boronic acid pinacol ester in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 154.68 | C-B (broad signal, often not observed) |

| 118.63 | =CH-B |

| 83.10 | O-C(CH₃)₂ |

| 38.06 | -CH₂-CH= |

| 24.91 | O-C(CH₃)₂ |

| 21.55 | -CH₂-CH₃ |

| 13.91 | -CH₃ |

Mass Spectrometry Data

High-resolution mass spectrometry provides an accurate determination of the molecular mass of the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of (E)-2-(pent-1-en-1-yl)boronic acid pinacol ester [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 197.1707 | 197.1711 |

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR and mass spectrometry data for alkenylboronic acids and their derivatives. These protocols are based on standard laboratory practices and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the boronic acid or its ester derivative into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

-

If the solution contains particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining high-resolution spectra.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Alkenylboronic acids can be analyzed by various mass spectrometry techniques. Electrospray ionization (ESI) is a common method for these types of compounds.

Sample Preparation for ESI-MS:

-

Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for many organoboron compounds. Both positive and negative ion modes should be explored to determine the optimal conditions for generating the molecular ion.

-

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions. For the free boronic acid, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ may be observed.

Signaling Pathways and Experimental Workflows

This compound is a valuable reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

General Experimental Workflow for Synthesis and Characterization

The synthesis of a target molecule using this compound followed by its characterization involves a systematic workflow.

References

A Technical Guide to Pent-1-en-1-ylboronic Acid for Researchers and Drug Development Professionals

Introduction: Pent-1-en-1-ylboronic acid is a valuable reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, key applications, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Availability

This compound is commercially available from several chemical suppliers, typically for research and development purposes. The compound is often listed under two primary CAS numbers: 59239-44-0 , which specifically refers to the (E)-isomer (trans-isomer), and 104376-24-1 , which may refer to the isomer mixture or the (E)-isomer. When purchasing, it is crucial to verify the isomeric purity with the supplier, as the stereochemistry of the double bond is retained in many of its subsequent reactions.

Below is a summary of suppliers offering this compound:

| Supplier | CAS Number(s) | Purity/Grades Offered | Notes |

| Santa Cruz Biotechnology | 59239-44-0, 104376-24-1 | ≥98% | For Research Use Only.[1] |

| Matrix Fine Chemicals | 104376-24-1 | Inquire for details | Available in small and large quantities. |

| Pharmaffiliates | 59239-44-0 | Inquire for details | Synonyms include (E)-Pent-1-en-1-ylboronic Acid. |

| BLD Pharm | 59239-44-0, 104376-24-1 | Inquire for details | For Research Use Only.[2] |

Physicochemical Properties and Specifications

While a specific Certificate of Analysis for this compound is not publicly available, the following table summarizes its key physicochemical properties and typical specifications based on supplier information and data for analogous boronic acids.[3]

| Property | Value |

| Molecular Formula | C₅H₁₁BO₂ |

| Molecular Weight | 113.95 g/mol |

| CAS Number | 59239-44-0 ((E)-isomer), 104376-24-1 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95-98% (by HPLC or NMR) |

| Melting Point | Not widely reported, but for the similar (E)-Hex-1-en-1-ylboronic acid: 62-63°C[4] |

| Solubility | Soluble in many organic solvents (e.g., THF, dioxane, methanol) |

| Storage Conditions | 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) |

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction enables the formation of a new carbon-carbon bond between the vinyl group of the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. The (E)-stereochemistry of the double bond in (E)-pent-1-en-1-ylboronic acid is typically retained throughout the reaction, providing excellent stereochemical control in the synthesis of complex molecules.

Key applications include:

-

Synthesis of Substituted Alkenes: The reaction with aryl halides yields 1-aryl-pent-1-enes, which are common structural motifs in pharmaceuticals and materials science.

-

Natural Product Synthesis: The ability to form C(sp²)-C(sp²) bonds with stereochemical retention is crucial in the total synthesis of complex natural products.

-

Fragment-Based Drug Discovery: As a building block, it allows for the introduction of a pentenyl fragment onto various scaffolds in the development of new therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of (E)-Alkenylboronic Acids via Hydroboration of Alkynes

This protocol describes a general method for the synthesis of (E)-alkenylboronic acids from terminal alkynes, which is a common route for preparing reagents like (E)-pent-1-en-1-ylboronic acid from 1-pentyne.

Reaction Scheme:

Figure 1: General workflow for the synthesis of (E)-Pent-1-en-1-ylboronic acid.

Materials:

-

1-Pentyne

-

Catecholborane (or Pinacolborane)

-

Anhydrous Tetrahydrofuran (THF)

-

Stir bar

-

Round-bottom flask

-

Inert atmosphere (Argon or Nitrogen)

-

Aqueous acid (e.g., 1 M HCl) for hydrolysis

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Hydroboration:

-

To an oven-dried round-bottom flask under an inert atmosphere, add a solution of 1-pentyne (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of catecholborane (1.1 eq) in anhydrous THF to the stirred solution of 1-pentyne.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

-

Hydrolysis:

-

Once the hydroboration is complete, slowly add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture at 0°C.

-

Stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the boronate ester.

-

-

Work-up and Isolation:

-

Extract the aqueous mixture with an organic solvent such as diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-pent-1-en-1-ylboronic acid.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of an (E)-Alkenylboronic Acid with an Aryl Bromide

This protocol provides a representative procedure for the palladium-catalyzed cross-coupling of an (E)-alkenylboronic acid with an aryl bromide.[5]

Catalytic Cycle:

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

(E)-Pent-1-en-1-ylboronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Stir bar

-

Reflux condenser

-

Round-bottom flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add the aryl bromide (1.0 eq), (E)-pent-1-en-1-ylboronic acid (1.2 eq), the base (2.0 eq), and a stir bar.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the solvent system (e.g., toluene/water 4:1) via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

-

Catalyst Addition and Reaction:

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

-

Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 80-100°C).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

-

Concluding Remarks

This compound is a versatile and commercially accessible building block for the stereospecific synthesis of substituted alkenes. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular architectures. The experimental protocols provided herein serve as a guide for researchers to utilize this reagent effectively in their synthetic endeavors. As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) from the supplier before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment.

References

Stability and Storage of Alkenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkenylboronic acids are pivotal reagents in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Despite their utility, their application can be hampered by inherent instability. This technical guide provides a comprehensive overview of the factors governing the stability of alkenylboronic acids, their primary degradation pathways, recommended storage and handling procedures, and detailed analytical methods for stability assessment. A key focus is the enhanced stability offered by conversion to boronic esters, particularly those derived from pinacol and N-methyliminodiacetic acid (MIDA), which serve as robust, practical alternatives in many synthetic applications.

Stability Profile of Alkenylboronic Acids

Alkenylboronic acids are generally more stable than their aliphatic counterparts but are susceptible to degradation through several pathways.[1] Their stability is not absolute and is significantly influenced by environmental and structural factors. For many applications, especially those requiring prolonged storage or challenging reaction conditions, the corresponding boronic esters are preferred due to their enhanced stability.[2]

Key Factors Influencing Stability

-

Hydrolysis and Protodeboronation: The carbon-boron bond is susceptible to cleavage by protonolysis, a process known as protodeboronation.[3] This is a significant degradation pathway, particularly in aqueous or protic media, and its rate is highly pH-dependent.[4] Vinyl and cyclopropyl boronic acids are reported to undergo very slow protodeboronation.

-

Oxidation: The electron-deficient boron atom is prone to oxidation, which can lead to the cleavage of the C-B bond and formation of corresponding alcohols and boric acid.[1][4][5][6] This degradation can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

-

Thermal Effects: At elevated temperatures, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[4] While this process is often reversible upon addition of water, it can complicate stoichiometry and reactivity. Boronate esters are generally more thermally stable.[4]

-

Steric and Electronic Effects: The stability of alkenylboronic acids is influenced by the substituents on the alkenyl moiety. Increased steric bulk around the boron center can physically hinder the approach of reactants like water, thus enhancing stability.[7][8] Electron-donating groups on the organic substituent can decrease the Lewis acidity of the boron atom, which may slow hydrolysis.[9]

-

Solvent Choice: Protic solvents, especially water, can facilitate hydrolysis and protodeboronation.[4] For storage and for reactions where the integrity of the boronic acid is crucial, aprotic solvents are generally recommended.[4][10]

Boronic Esters: A More Stable Alternative

To circumvent the stability issues of free boronic acids, they are often converted into boronic esters. These derivatives are generally more robust, easier to handle, and can be purified by standard techniques like silica gel chromatography.[2]

-

Pinacol Esters (Bpin): These are widely used due to their relative stability and ease of preparation. However, they can be prone to slow hydrolysis, particularly under acidic or basic conditions, and may exhibit instability during reversed-phase HPLC analysis.[1]

-

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates exhibit exceptional stability. They are typically air-stable, crystalline solids that can be stored long-term at room temperature without degradation.[5] The MIDA ligand forms a dative bond with the boron atom, resulting in a tetracoordinate, sp³-hybridized center that is more resistant to degradation pathways. MIDA boronates act as protecting groups, slowly releasing the active boronic acid under specific basic hydrolysis conditions.[5]

Table 1: Qualitative Stability Comparison of Boronic Acid Derivatives

| Derivative | Hydrolytic Stability | Oxidative Stability | Thermal Stability | Ease of Handling & Purification |

| Alkenylboronic Acid | Low to Moderate | Moderate | Low (forms boroxines) | Difficult |

| Alkenylboronic Pinacol Ester | Moderate | High | High | Moderate to High |

| Alkenylboronic MIDA Ester | Very High | Very High | Very High | High |

Degradation Pathways

Understanding the mechanisms of degradation is crucial for developing strategies to mitigate them.

Protodeboronation

Protodeboronation is a critical decomposition pathway where the C-B bond is replaced by a C-H bond.[3] The reaction mechanism is highly dependent on the pH of the medium.

-

Acid-Catalyzed Pathway: Involves the reaction between the boronic acid and an acid.[3]

-

Base-Catalyzed Pathway: Proceeds through the formation of a boronate anion, which then reacts with a proton source like water.[3][4]

Oxidative Degradation

Oxidative degradation involves the cleavage of the C-B bond, often initiated by reactive oxygen species (ROS), to yield an alcohol and boric acid.[6][11] For peptide boronic acids, an initial oxidative step is followed by cleavage of the boronic acid group to give an alcohol.[5][11]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity and reactivity of alkenylboronic acids.

Table 2: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] Refrigeration may be appropriate for long-term storage. | Minimizes thermal degradation and slows down hydrolytic and oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[4] | Prevents degradation from atmospheric oxygen and moisture. |

| Container | Use tightly sealed containers.[3][12][13] | Prevents ingress of moisture and air. |

| Light | Protect from light. | Light can potentially catalyze degradation pathways. |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and bases.[14] | Prevents chemical reactions that would degrade the compound. |

| Handling | Avoid all personal contact, including inhalation. Use in a well-ventilated area.[3] | Standard safety precaution for handling chemical reagents. |

Experimental Protocols for Stability Assessment

Several analytical techniques can be employed to monitor the stability of alkenylboronic acids and their esters.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This method is adapted from established procedures for monitoring the hydrolysis of boronic esters.[1]

Objective: To quantify the rate of hydrolysis of an alkenylboronic ester to its corresponding boronic acid.

Materials:

-

Alkenylboronic ester sample

-

Deuterated NMR solvent (e.g., DMSO-d₆)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a precise amount (e.g., 10 mg) of the alkenylboronic ester and dissolve it in a deuterated NMR solvent (e.g., 550 µL of DMSO-d₆) in a clean, dry NMR tube.

-

Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., 50% v/v).

-

Data Acquisition:

-

Immediately acquire a ¹H NMR spectrum (t=0).

-

Continue to acquire spectra at regular intervals (e.g., every 30 minutes, 1 hour, etc.) over the desired time course.

-

-

Data Analysis:

-

Identify a characteristic proton signal for the starting boronic ester and the newly appearing signals for the hydrolyzed boronic acid and the corresponding diol.

-

Integrate the respective signals at each time point.

-

Calculate the percentage of hydrolysis at each time point by comparing the integral of the product signal to the sum of the integrals of the starting material and product signals.

-

Protocol 2: Assessing Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be challenging for boronic acids and esters due to potential on-column hydrolysis.[10][15] Careful method development is critical.

Objective: To separate and quantify the alkenylboronic acid/ester from its degradation products.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

A column with low silanol activity is crucial to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[9][15]

Procedure:

-

Sample and Diluent Preparation:

-

Prepare a stock solution of the alkenylboronic ester in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) to prevent premature hydrolysis.[1]

-

For stability studies, samples can be incubated under desired conditions (e.g., elevated temperature, specific pH buffer) and then quenched and diluted with the aprotic solvent at specified time points.

-

-

Method Development:

-

Mobile Phase: Start with a gradient of water and acetonitrile. Using a mobile phase with no pH modifier can minimize on-column hydrolysis.[15] If a pH modifier is needed, its effect on hydrolysis should be carefully evaluated.

-

Column Temperature: While often a minor factor, lower temperatures can sometimes reduce on-column degradation.[15]

-

Flow Rate and Gradient: Optimize to achieve good separation between the parent compound and potential degradants.

-

-

Analysis:

-

Inject the prepared sample.

-

Monitor the chromatogram for the appearance of new peaks corresponding to degradation products (e.g., the hydrolyzed boronic acid).

-

-

Quantification:

-

Calculate the percentage of the parent compound remaining by comparing its peak area to the total peak area of all related substances at each time point. Use an internal or external standard for more accurate quantification.

-

Protocol 3: Analysis by Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a powerful technique for analyzing labile compounds like boronic esters and acids as it avoids the aqueous conditions that can cause hydrolysis.[2][10]

Objective: To accurately quantify a boronic ester and its corresponding boronic acid without inducing degradation during analysis.

Instrumentation and Reagents:

-

Capillary electrophoresis instrument.

-

Fused silica capillary.

-

Non-aqueous background electrolyte (BGE), e.g., a solution of ammonium acetate in methanol or acetonitrile.

-

Non-aqueous sample diluent (e.g., acetonitrile).

Procedure:

-

Capillary Conditioning: Condition a new capillary by flushing with methanol, followed by the BGE until a stable current is achieved.

-

Sample Preparation: Dissolve the sample in the non-aqueous diluent. It is crucial to avoid any moisture in the sample preparation process.[2]

-

Electrophoretic Separation:

-

Inject the sample using pressure or voltage.

-

Apply the separation voltage. The separation is based on the differential migration of the charged or solvated species in the non-aqueous medium.

-

-

Detection and Quantification:

-

Detect the separated components using a UV detector.

-

Quantify the boronic ester and acid by comparing their peak areas to those of certified reference standards. The method should be validated for linearity, accuracy, and precision.

-

Conclusion

The stability of alkenylboronic acids is a multifaceted issue of critical importance for their successful application in research and development. While inherently susceptible to degradation via hydrolysis, oxidation, and thermal decomposition, their stability can be significantly enhanced through conversion to boronic esters, with MIDA boronates offering exceptional robustness. A thorough understanding of the factors influencing stability, coupled with appropriate storage, handling, and the use of robust analytical techniques, enables researchers to effectively utilize these versatile building blocks. For demanding applications, the "slow-release" strategy from highly stable precursors like MIDA boronates provides a powerful solution to overcome the challenges posed by the instability of the free boronic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (E)-(Pent-1-en-1-yl)boronic Acid (CAS 104376-24-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and supplier information for (E)-(pent-1-en-1-yl)boronic acid, CAS number 104376-24-1. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical Properties and Data

(E)-(Pent-1-en-1-yl)boronic acid is an organoboron compound that belongs to the class of alkenylboronic acids. These compounds are notable for their versatility as synthetic intermediates, particularly in carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of CAS 104376-24-1

| Property | Value | Reference(s) |

| CAS Number | 104376-24-1 | [1][2] |

| IUPAC Name | (E)-(Pent-1-en-1-yl)boronic acid | [2] |

| Synonyms | 1-Penten-1-ylboronic acid, trans-1-Pentenylboronic acid | [1] |

| Molecular Formula | C₅H₁₁BO₂ | [1][2] |

| Molecular Weight | 113.95 g/mol | [1][2] |

| Physical State | Solid, white or off-white crystals | [3] |

| Melting Point | 100-105 °C | |

| SMILES | CCC/C=C/B(O)O | [2] |

| InChI Key | SYKWJOZHNDPWIM-SNAWJCMRSA-N |

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

(E)-(Pent-1-en-1-yl)boronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this context, the alkenylboronic acid serves as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.[4][5]

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[6] The use of alkenylboronic acids like CAS 104376-24-1 enables the stereospecific introduction of a pentenyl moiety, which can be a crucial structural element in a target molecule.

General Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

R-X + (E)-(Pent-1-en-1-yl)boronic acid --[Pd Catalyst, Base, Solvent]--> R-(E)-pent-1-en-1-yl

Biological Activity and Signaling Pathways

Currently, there is no publicly available research specifically detailing the biological activity or the effects on cellular signaling pathways of (E)-(pent-1-en-1-yl)boronic acid. While the broader class of boronic acids has been investigated for various medicinal chemistry applications, including as enzyme inhibitors, it is crucial to note that biological effects are highly structure-dependent. [6][7]Some studies have explored the cellular effects of simpler boron-containing compounds like boric acid, but these findings cannot be directly extrapolated to (E)-(pent-1-en-1-yl)boronic acid. [8]Researchers interested in the biological applications of this compound would need to conduct initial in vitro and in vivo studies to determine its bioactivity and toxicological profile.

Suppliers

(E)-(Pent-1-en-1-yl)boronic acid is available from several chemical suppliers. It is important to obtain a certificate of analysis to ensure the purity and identity of the compound.

Table 2: Selected Suppliers of CAS 104376-24-1

| Supplier | Product Name | Notes |

| Sigma-Aldrich | 1-Pentenylboronic acid | ≥95% purity |

| Santa Cruz Biotechnology | 1-Penten-1-ylboronic acid | For research use only |

| Matrix Fine Chemicals | (PENT-1-EN-1-YL)BORONIC ACID | --- |

| BLD Pharm | Pent-1-en-1-ylboronic acid | --- |

| Aviabor | 1-pentenylboronic Acid | Intermediate |

This list is not exhaustive, and other suppliers may be available.

Conclusion

(E)-(Pent-1-en-1-yl)boronic acid (CAS 104376-24-1) is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a pentenyl group into organic molecules. Its properties are well-characterized, and it is commercially available from multiple suppliers. While its direct biological effects have not been reported, the broader importance of boronic acids in medicinal chemistry suggests potential for future investigations into its bioactivity. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.

References

- 1. scbt.com [scbt.com]

- 2. (PENT-1-EN-1-YL)BORONIC ACID | CAS 104376-24-1 [matrix-fine-chemicals.com]

- 3. Aviabor 1-pentenylboronic Acid - 104376-24-1 - Knowde [knowde.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two boron-containing compounds affect the cellular viability of SH-SY5Y cells in an in vitro amyloid-beta toxicity model - PMC [pmc.ncbi.nlm.nih.gov]

Geometric Isomers of Pent-1-en-1-ylboronic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The geometric isomers of Pent-1-en-1-ylboronic acid, specifically the (E)- and (Z)-configurations, represent valuable building blocks in organic synthesis and are of increasing interest in the field of drug discovery. Their stereochemistry plays a crucial role in determining the three-dimensional structure and, consequently, the biological activity of larger molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these isomers, with a focus on their relevance to drug development professionals.

Introduction to Alkenylboronic Acids

Alkenylboronic acids are organoboron compounds featuring a carbon-carbon double bond directly attached to a boronic acid moiety [-B(OH)₂]. This functional group arrangement imparts unique reactivity, making them versatile intermediates in a variety of chemical transformations. Their stability, low toxicity, and ease of handling compared to other organometallic reagents have contributed to their widespread use in synthetic chemistry. The most prominent application of alkenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Synthesis of (E)- and (Z)-Pent-1-en-1-ylboronic Acid

The stereoselective synthesis of the geometric isomers of this compound is paramount to their application. Different synthetic strategies are employed to obtain the desired (E)- or (Z)-isomer with high purity.

Synthesis of (E)-Pent-1-en-1-ylboronic Acid

The most common and efficient method for the synthesis of (E)-alkenylboronic acids is the hydroboration of terminal alkynes . This reaction typically proceeds with high regio- and stereoselectivity, yielding the trans-isomer.

Experimental Protocol: Hydroboration of 1-Pentyne

A general procedure for the hydroboration of 1-pentyne to yield (E)-Pent-1-en-1-ylboronic acid is as follows:

-

Reaction Setup: A dry, inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. A solution of a hydroborating agent, such as catecholborane or pinacolborane, in an anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a reaction vessel.

-

Addition of Alkyne: 1-Pentyne is added dropwise to the solution of the hydroborating agent at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched, often with water or a mild acid. The boronic ester intermediate is then hydrolyzed to the corresponding boronic acid.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to afford pure (E)-Pent-1-en-1-ylboronic acid.

Note: The specific reaction conditions, including the choice of hydroborating agent, solvent, temperature, and reaction time, can influence the yield and purity of the final product.

Synthesis of (Z)-Pent-1-en-1-ylboronic Acid

The synthesis of (Z)-alkenylboronic acids is more challenging and often requires a multi-step approach. A well-established method involves the hydroboration of 1-halo-1-alkynes followed by a stereospecific hydride transfer .[1]

Experimental Protocol: Synthesis of (Z)-Pent-1-en-1-ylboronic Acid via a Haloalkyne Intermediate

A representative protocol for the synthesis of the (Z)-isomer is outlined below:

-

Hydroboration of 1-Halo-1-pentyne: A 1-halo-1-pentyne (e.g., 1-bromo-1-pentyne or 1-iodo-1-pentyne) is subjected to hydroboration with a suitable dialkylborane (e.g., dicyclohexylborane or disiamylborane) to form a (Z)-(1-halo-1-alkenyl)borane intermediate.

-

Hydride Transfer: The intermediate is then treated with a hydride source, such as t-butyllithium, at low temperature (e.g., -78 °C). This induces a stereospecific transfer of a hydride to the boron atom, followed by an intramolecular migration of an alkyl group from the boron to the α-carbon, displacing the halide and resulting in the formation of the (Z)-alkenylborane with inversion of configuration at the double bond.[1]

-

Oxidation and Hydrolysis: The resulting (Z)-alkenylborane can be oxidized and hydrolyzed to the corresponding (Z)-Pent-1-en-1-ylboronic acid.

An alternative modern approach for the synthesis of (Z)-alkenyl boronates involves the copper(I)-catalyzed linear-selective alkylboration of terminal allenes.

Characterization of Geometric Isomers

The unambiguous identification and differentiation of the (E)- and (Z)-isomers of this compound are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy

The key distinguishing features in the NMR spectra of the (E)- and (Z)-isomers are the chemical shifts and coupling constants of the vinylic protons.

| Isomer | ¹H NMR (Vinylic Protons) | ¹³C NMR (Alkenyl Carbons) |

| (E)-Pent-1-en-1-ylboronic acid | Typically, two distinct doublets or multiplets in the downfield region (δ 5.5-7.5 ppm). The coupling constant between the vinylic protons (Jtrans) is characteristically large, around 15-18 Hz. | Two distinct signals in the alkenyl region (δ 110-150 ppm). |

| (Z)-Pent-1-en-1-ylboronic acid | Also shows two vinylic proton signals in a similar region to the (E)-isomer. However, the coupling constant (Jcis) is significantly smaller, typically in the range of 9-12 Hz.[1] | Two distinct signals in the alkenyl region, with chemical shifts that may differ slightly from the (E)-isomer. |

Note: The exact chemical shifts can vary depending on the solvent and whether the compound is the free boronic acid or an ester derivative.

Applications in Drug Development

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery.[2][3] Their unique ability to form reversible covalent bonds with diols and certain amino acid residues makes them attractive for designing targeted therapies.

Targeted Covalent Inhibitors

A growing area of interest is the use of boronic acids in the design of targeted covalent inhibitors (TCIs) . TCIs are designed to form a covalent bond with a specific nucleophilic residue within the active site of a target protein, leading to potent and often prolonged inhibition.[4]

Alkenylboronic acids, such as the isomers of this compound, can act as Michael acceptors . The electron-withdrawing boronic acid group activates the double bond for nucleophilic attack by amino acid residues like cysteine or lysine within a protein's binding site. This covalent interaction can lead to irreversible or slowly reversible inhibition, offering advantages in terms of potency and duration of action.

The stereochemistry of the alkenylboronic acid is critical in this context. The precise spatial arrangement of the (E)- or (Z)-isomer will determine its ability to properly orient within the active site and react with the target nucleophile.

Signaling Pathway Visualization

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using Pent-1-en-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. These attributes make it an invaluable tool in academic research and the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of (E)-Pent-1-en-1-ylboronic acid with various aryl halides. (E)-Pent-1-en-1-ylboronic acid serves as a versatile building block for the introduction of a pentenyl group onto aromatic and heteroaromatic scaffolds, creating structures with potential applications in medicinal chemistry and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of (E)-Pent-1-en-1-ylboronic acid with various aryl halides. The conditions and yields are based on general protocols for similar alkenylboronic acids and are intended to serve as a starting point for reaction optimization.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of (E)-Pent-1-en-1-ylboronic acid

| Parameter | Condition A | Condition B | Condition C |

| Aryl Halide | 4-Bromoanisole | 1-Iodo-4-nitrobenzene | 4-Bromotoluene |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) |

| Ligand | PCy₃ | P(t-Bu)₃ | None |

| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | THF/H₂O (4:1) |

| Temperature | 80 °C | 100 °C | 85 °C |

| Reaction Time | 12 h | 8 h | 16 h |

Table 2: Representative Yields for Suzuki-Miyaura Coupling Products

| Entry | Aryl Halide | Product | Representative Yield (%) |

| 1 | 4-Bromoanisole | (E)-1-(4-methoxyphenyl)pent-1-ene | 85-95% |

| 2 | 1-Iodo-4-nitrobenzene | (E)-1-(4-nitrophenyl)pent-1-ene | 80-90% |

| 3 | 4-Bromotoluene | (E)-1-(p-tolyl)pent-1-ene | 88-98% |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of (E)-Pent-1-en-1-ylboronic acid with an aryl halide.

Materials:

-

(E)-Pent-1-en-1-ylboronic acid (1.2 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., PCy₃, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., Toluene, 4 mL)

-

Degassed water (1 mL)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), (E)-Pent-1-en-1-ylboronic acid (1.2 mmol), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 mmol).

-

Add the anhydrous solvent (4 mL) and degassed water (1 mL) to the vessel.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Coupling of Pent-1-en-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of pent-1-en-1-ylboronic acid, a valuable reagent in organic synthesis for the formation of carbon-carbon bonds. The primary focus is on the Suzuki-Miyaura coupling reaction, a versatile and widely used method for the synthesis of conjugated dienes and other important structural motifs in drug discovery and materials science.

Introduction

This compound is a key building block that allows for the introduction of a pentenyl group onto various molecular scaffolds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and efficient method for this transformation. This reaction typically involves the coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The resulting products, such as conjugated dienes, are prevalent in natural products and pharmacologically active compounds.

The general transformation can be represented as follows:

Where R can be an aryl, heteroaryl, vinyl, or other organic group, and X is a halide (I, Br, Cl) or triflate.

Key Applications

The palladium-catalyzed coupling of this compound is instrumental in the synthesis of:

-